molecular formula C5H6N2 B569127 3,4,5,6-Tetradeuteriopyridin-2-amine CAS No. 87802-54-8

3,4,5,6-Tetradeuteriopyridin-2-amine

Cat. No. B569127
CAS RN: 87802-54-8
M. Wt: 98.141
InChI Key: ICSNLGPSRYBMBD-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06353139B1

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various 2-aminopyridine derivatives 0.1 mmol as shown in the following table 3, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various aminopyridine derivatives. The results are presented in Table 3, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C1C=CC=CC=1.C=CCCCC.C1(C)C=CC=CC=1.[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][N:40]=1>>[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:8])[CH2:14][CH2:15][CH2:10][CH2:11][CH2:12][CH3:13].[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][N:40]=1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.3 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C=CCCCC
Name
Quantity
0.87 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at normal temperature for 2-3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to each 500 ml pressure reactor
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, gas chromatography

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C(CCCCCC)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06353139B1

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various 2-aminopyridine derivatives 0.1 mmol as shown in the following table 3, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various aminopyridine derivatives. The results are presented in Table 3, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C1C=CC=CC=1.C=CCCCC.C1(C)C=CC=CC=1.[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][N:40]=1>>[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:8])[CH2:14][CH2:15][CH2:10][CH2:11][CH2:12][CH3:13].[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][N:40]=1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.3 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C=CCCCC
Name
Quantity
0.87 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at normal temperature for 2-3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to each 500 ml pressure reactor
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, gas chromatography

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C(CCCCCC)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.